(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate
Overview
Description
(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate typically involves the reaction of cyanuric chloride with aniline to form 4-amino-6-anilino-1,3,5-triazine. This intermediate is then reacted with piperidine-1-carbodithioate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis, solid-phase synthesis, and multicomponent one-pot reactions. These methods are chosen for their efficiency and ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and viral infections.
Industry: It is used in the production of herbicides and polymer photostabilizers
Mechanism of Action
The mechanism of action of (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine, also used for its antitumor properties
Uniqueness
What sets (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6S2/c17-14-19-13(11-24-16(23)22-9-5-2-6-10-22)20-15(21-14)18-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H3,17,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOFGJQAYGXWSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)SCC2=NC(=NC(=N2)NC3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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